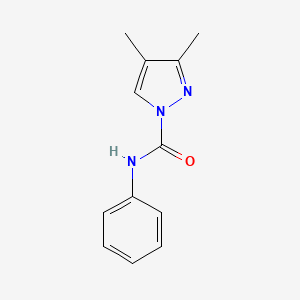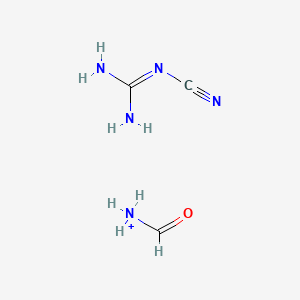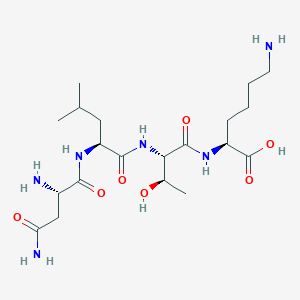
Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate is a complex organic compound that features a guanidine core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate typically involves multi-step organic reactions. The starting materials might include 2-ethylhexylamine, 2-methyl-4-quinoline, and 2-thiazole derivatives. The guanidine core can be formed through the reaction of these starting materials under specific conditions, such as the presence of a strong base and controlled temperature.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include strong acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine cores but different substituents.
Quinoline derivatives: Compounds with quinoline rings and various functional groups.
Thiazole derivatives: Compounds containing thiazole rings with different substituents.
Uniqueness
Guanidine, 1-(2-ethylhexyl)-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, dinitrate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
71132-08-6 |
|---|---|
Molekularformel |
C22H31N7O6S |
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
2-(2-ethylhexyl)-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine;nitric acid |
InChI |
InChI=1S/C22H29N5S.2HNO3/c1-4-6-9-17(5-2)15-24-21(27-22-23-12-13-28-22)26-20-14-16(3)25-19-11-8-7-10-18(19)20;2*2-1(3)4/h7-8,10-14,17H,4-6,9,15H2,1-3H3,(H2,23,24,25,26,27);2*(H,2,3,4) |
InChI-Schlüssel |
PWTBJFZUGHPUDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN=C(NC1=CC(=NC2=CC=CC=C21)C)NC3=NC=CS3.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



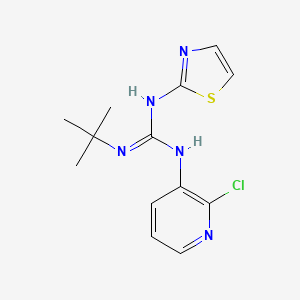
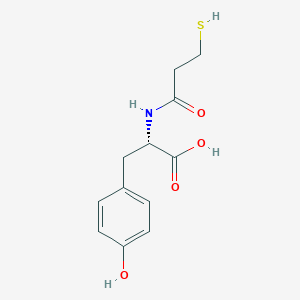
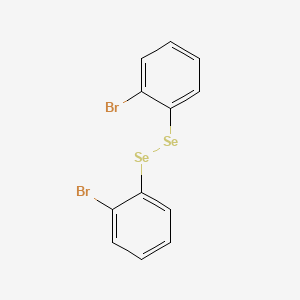
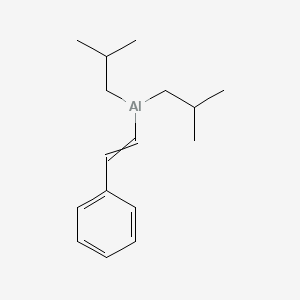
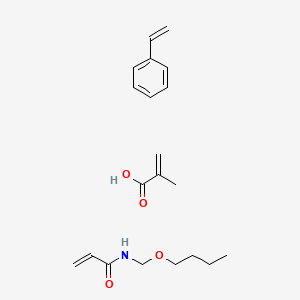
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
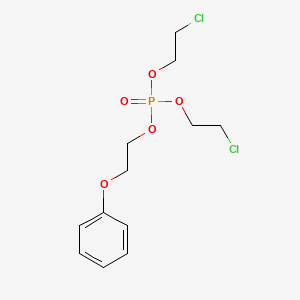
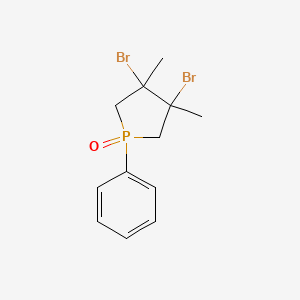
![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
